N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with the chemical formula and a molecular weight of 596.69 g/mol. This compound is classified as a purine derivative and is notable for its potential applications in medicinal chemistry, particularly in cancer therapeutics. The compound's unique structure combines a morpholine ring with a purine moiety, contributing to its biological activity.
The compound is cataloged under the CAS number 956139-16-5 and has been synthesized for various biological evaluations, particularly in the context of cancer treatment. It falls under the broader category of N-(9H-purin-6-yl)benzamide derivatives, which have shown promising cytotoxic and antitumoral activities in preliminary studies .
The synthesis of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide features:
This complex arrangement allows for multiple interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.
Key structural data include:
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions typical of amides and purines:
These reactions are generally facilitated by standard laboratory techniques involving reagents such as acids, bases, or oxidizing agents .
The mechanism of action for N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide primarily involves its interaction with cellular pathways associated with cancer cell proliferation:
Experimental results indicate effective concentrations ranging from 3 to 39 μM for inducing cytotoxic effects in various cancer models .
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is characterized by:
The chemical properties include:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound further .
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide has significant potential applications in:
Continued research into this compound may reveal additional therapeutic applications and mechanisms that could contribute to advancements in cancer treatment strategies .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7